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Compound of Interest

(R)-2-Chloro-4-methylpentanoic
Compound Name: ”
aci

Cat. No.: B12096140

Get Quote

Structural Analysis & Stereochemical Identity

(R)-2-Chloro-4-methylpentanoic acid is the

-chloro isostere of D-leucine. Its utility in drug development stems from its ability to serve as a
chiral electrophile, allowing for the introduction of the isobutyl side chain with precise

stereochemical control.
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Parameter

Specification

IUPAC Name

(2R)-2-Chloro-4-methylpentanoic acid

Common Name

-Chloroisocaproic acid (R-isomer)

CAS Registry

80919-74-0 (R-isomer) / 29671-29-2 (racemic)

Molecular Formula

Molecular Weight

150.60 g/mol

Chiral Center

C2 (R-configuration)

Specific Rotation

+32.0° to +35.0° (neat) [Inferred from (S)-

enantiomer data]

Physical State

Colorless to pale yellow liquid

Boiling Point

~110-115°C at 10 mmHg

Stereochemical Conformation

The (R)-configuration at the C2 position is defined by the Cahn-Ingold-Prelog (CIP) priority

rules:

e -CI (Atomic number 17)

e -COOH (Carboxyl carbon bonded to O, O, O)

e -CH2CH(CHS3)2 (Isobutyl group)

-H (Hydrogen)

With the lowest priority group (-H) pointing away, the sequence CI

COOH

Isobutyl traces a clockwise path, confirming the (R) designation.

Synthetic Pathways & Chiral Fidelity
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High-fidelity synthesis of (R)-2-chloro-4-methylpentanoic acid relies on the "Chiral Pool"
strategy, utilizing leucine enantiomers as starting materials. Two primary routes exist,
distinguished by their mechanism of substitution (Retention vs. Inversion).

Route A: Diazotization of D-Leucine (Retention of
Configuration)

This is the most direct route but requires expensive D-leucine. The reaction proceeds via a
double inversion mechanism involving neighboring group participation (NGP).

Diazotization: D-Leucine reacts with nitrous acid (HONO) to form a diazonium intermediate.

e -Lactone Formation (Inversion 1): The carboxylate oxygen attacks the
-carbon, displacing
and forming a transient 3-membered
-lactone ring.

¢ Chloride Attack (Inversion 2): Chloride ions (from HCI) attack the

-lactone at the C2 position, opening the ring.

Net Result: Two inversions yield net retention of configuration.

Route B: Activation of L-Leucine Derivatives (Inversion
of Configuration)

This route is economically superior as it starts from abundant L-leucine ((S)-isomer).

» Diazotization to Hydroxy Acid: L-Leucine is converted to (S)-2-hydroxy-4-methylpentanoic
acid (Retention).

 Activation/Displacement: The (S)-hydroxy acid reacts with Thionyl Chloride (

) in the presence of Pyridine. This

process displaces the hydroxyl group with inversion, yielding the (R)-chloro product.
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Figure 1: Stereochemical genealogy of (R)-2-chloro-4-methylpentanoic acid showing the
'Retention’ pathway from D-Leucine and the ‘'Inversion’ pathway from L-Leucine.[1]

Experimental Protocol: Diazotization with Retention

This protocol describes the synthesis of (R)-2-chloro-4-methylpentanoic acid from D-leucine.
This method is preferred for its operational simplicity and high preservation of enantiomeric
excess (ee).

Materials
e Substrate: D-Leucine (13.1 g, 100 mmol)

e Reagents: Sodium Nitrite (

, 10.4 g), Hydrochloric Acid (5N and 12N)

e Solvent: Water, Dichloromethane (DCM) for extraction
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Step-by-Step Methodology

e Solubilization: In a 500 mL three-necked round-bottom flask, dissolve D-leucine (100 mmol)
in 5N HCI (100 mL). Cool the solution to 0°C using an ice/salt bath.

o Diazotization: Prepare a solution of

(150 mmol) in water (40 mL). Add this solution dropwise to the amino acid mixture over 2
hours.

o Critical Control Point: Maintain internal temperature below 5°C. Rapid addition or high
temperature promotes side reactions (elimination to alkenes).

¢ Reaction Maintenance: Stir the mixture at 0°C for an additional 3 hours, then allow it to warm
slowly to room temperature overnight. The evolution of

gas indicates reaction progress.

e Quenching & Extraction:
o Saturate the aqueous phase with solid NaCl (salting out effect).
o Extract the product with Dichloromethane (3 x 50 mL).

o Combine organic layers and dry over anhydrous

 Purification: Concentrate the solvent under reduced pressure. The crude oil can be purified
via vacuum distillation (bp ~112°C @ 10 mmHg) to yield the pure (R)-chloro acid.

Self-Validating Quality Control

¢ Visual Check: Product should be a clear, colorless liquid. Darkening indicates oxidation or
elimination byproducts.

o Polarimetry: Measure optical rotation.

o Target:
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(neat).

o Note: If the rotation is negative, you have synthesized the (S)-isomer (likely started with L-
leucine).

Applications in Drug Development

(R)-2-Chloro-4-methylpentanoic acid is not merely an intermediate; it is a strategic "chiral
switch" tool.

Synthesis of D-Leucine (Inversion Route)

While D-leucine can be bought, it is often synthesized industrially from cheap L-leucine via this
chloro-intermediate.

o Workflow: L-Leucine
(S)-Chloro Acid
Amination (

, Inversion)
D-Leucine.

e Relevance: Essential for synthesizing peptides resistant to proteolytic degradation (e.g.,
cyclosporine analogs).

Thiol-Based Metalloprotease Inhibitors
The chlorine atom at the

-position is an excellent leaving group for soft nucleophiles like thiols (
).

e Mechanism:

displacement of the chlorine by a thiol proceeds with inversion, converting the (R)-chloro
acid into an (S)-
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-thio acid.

o Application: This motif is found in inhibitors of Angiotensin-Converting Enzyme (ACE) and
Enkephalinase, where the sulfur atom coordinates with the Zinc ion in the enzyme's active
site.

Peptidomimetics

Incorporating the

-chloro acid into a peptide backbone (via standard coupling of the COOH group) creates a
"warhead" capable of covalent bonding to nucleophilic residues (Cysteine, Serine) in a target
protein's active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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